3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an ethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine Hydrate Method: One common method involves the reaction of hydrazine hydrate with ethyl cyanoacetate to form ethyl hydrazinecarboxylate.
Aminoguanidine Bicarbonate Method: Another method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization and form the desired compound.
Guanidine Nitrate Method: Guanidine nitrate can be reacted with acetic acid at low temperatures, followed by reaction with oxalic acid and subsequent cyclization under reflux conditions.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the ethyl group.
1,2,4-triazole-3-carboxamide: Another related compound with a carboxamide group but different substitution patterns.
Uniqueness
3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an ethyl group on the triazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-7-4(11)3-8-5(6)10-9-3/h2H2,1H3,(H,7,11)(H3,6,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZJEFQXFCEVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240912 |
Source
|
Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199291-96-8 |
Source
|
Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199291-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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